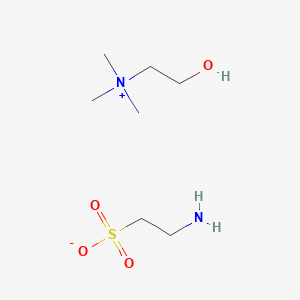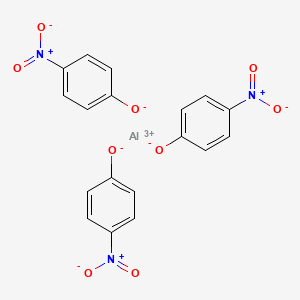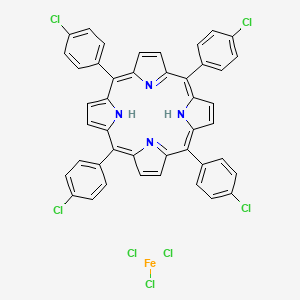![molecular formula C24H22O2 B11927142 (R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is a complex organic compound with a unique spirobi[inden] structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol typically involves multiple steps, including the formation of the spirobi[inden] core and the introduction of the hydroxy(phenyl)methyl group. Common synthetic routes may involve:
Formation of the Spirobi[inden] Core: This can be achieved through a Diels-Alder reaction followed by oxidative aromatization.
Introduction of the Hydroxy(phenyl)methyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
Phenyl Group Derivatives: Compounds like phenyl chloride and benzyl chloride share the phenyl group but differ in their functional groups.
Spirobi[inden] Derivatives: Compounds with similar spirobi[inden] cores but different substituents.
Uniqueness
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is unique due to its specific combination of the spirobi[inden] core and the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C24H22O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(3R)-4-[(R)-hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2/t23-,24-/m1/s1 |
InChI 键 |
FYJMCPGHDORIAI-DNQXCXABSA-N |
手性 SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4[C@@H](C5=CC=CC=C5)O |
规范 SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


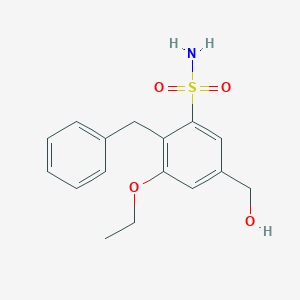
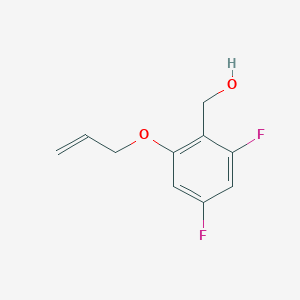
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
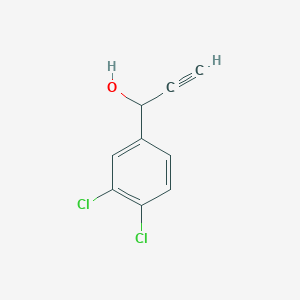

![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)


